
Tetramycin
Overview
Description
Tetramycin is a 26-membered tetraene macrolide antibiotic produced by Streptomyces ahygroscopicus subsp. wuzhouensis. It consists of two components, this compound A (TA) and this compound B (TB), differentiated by a hydroxyl group at the C4 position in TB, catalyzed by the cytochrome P450 monooxygenase TtmD . Primarily used in agriculture, this compound exhibits broad-spectrum antifungal activity against pathogens such as Botrytis cinerea, Fusarium solani, Phomopsis sp., and Rhizoctonia solani . Its eco-friendly profile, low toxicity, and ability to enhance plant disease resistance and fruit quality make it a preferred alternative to synthetic fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramycin is typically produced through microbiological synthesis using the bacterium Streptomyces noursei. The process involves the fermentation of the bacterium under controlled conditions to produce the antibiotic .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces noursei is cultured in bioreactors, where it undergoes fermentation to produce this compound. The antibiotic is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tetramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic to enhance its properties or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as ammonia or primary amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacological properties .
Scientific Research Applications
Tetramycin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying the synthesis and modification of polyene antibiotics.
Biology: It serves as a tool for investigating the mechanisms of antifungal activity and resistance in fungi.
Medicine: Although not widely used in clinical settings due to its toxicity, this compound derivatives are explored for their potential therapeutic applications.
Industry: this compound is extensively used in agriculture as an antifungal agent to protect crops from fungal infections. .
Mechanism of Action
Tetramycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately causing cell death. The molecular targets of this compound include the fungal cell membrane and various enzymes involved in ergosterol biosynthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Polyene Macrolides
Tetramycin belongs to the polyene macrolide family, sharing structural similarities with nystatin , amphotericin B , and pimaricin . Key differences include:
- Hydroxylation sites : this compound’s C4 hydroxylation (via TtmD) contrasts with nystatin (C10 hydroxylation via NysL) and amphotericin B (C8 hydroxylation via AmphL) .
- Antifungal specificity: TA is more effective against Saccharomyces cerevisiae and Aspergillus flavus, whereas TB shows higher activity against Fusarium solani and Penicillium notatum .
Agricultural Antibiotics and Fungicides
Compound | Target Pathogens | EC50 (mg/kg) | Mechanism of Action | Environmental Impact |
---|---|---|---|---|
This compound | B. dothidea, Phomopsis sp. | 0.09–0.14 | Disrupts fungal cell membranes | Low toxicity, biodegradable |
Matrine | B. dothidea, Phomopsis sp. | 0.33–0.44 | Alkaloid-induced membrane disruption | Moderate biodegradability |
Eugenol | B. dothidea | 0.60–1.31 | Phenolic compound disrupting membranes | High volatility, moderate toxicity |
Berberine | B. dothidea | 260.56–608.56 | Alkaloid inhibiting DNA replication | Persistent in soil |
Polyoxin | B. cinerea, Colletotrichum spp. | 5.36–89.62 | Chitin synthase inhibition | Moderate resistance risk |
Key Findings :
- This compound exhibits 4.76–9525-fold higher toxicity against B. dothidea and Phomopsis sp. compared to eugenol, osthole, ethylicin, and berberine .
- In field trials, 0.3% this compound achieved 83.55–89.62% control efficacy against kiwifruit diseases, outperforming polyoxin (55.51–60.83%) and zhongshengmycin (50.23%) .
Synergistic Effects with Adjuvants
Chitosan-Tetramycin Combination
- Enhanced antifungal activity: Co-application reduced soft rot incidence by 85.33% (vs. 80.99% for this compound alone) by synergistically increasing phenolic compounds (↑18.2%), flavonoids (↑15.6%), and SOD activity (↑24.3%) in kiwifruit .
- Improved fruit quality: Combined treatment elevated vitamin C (↑12.5%), soluble sugars (↑8.7%), and aroma compounds (e.g., hexanoic acid ethyl ester ↑30%) while reducing titratable acidity (↓14.2%) .
Matrine-Tetramycin Combination
- Broad-spectrum control : Matrine (EC50: 0.33–0.44 mg/kg) enhanced this compound’s efficacy against resistant strains, reducing EC50 values by 42–77-fold compared to ethylicin and physcion .
Comparative Advantages and Limitations
Parameter | This compound | Nystatin/Amphotericin B | Synthetic Fungicides (e.g., Berberine) |
---|---|---|---|
Target specificity | Broad-spectrum, plant pathogens | Human fungal pathogens | Narrow-spectrum |
Toxicity | Low (LD50 > 5000 mg/kg) | High (nephrotoxic) | Moderate to high |
Environmental impact | Biodegradable, low residue | Non-biodegradable | Persistent residues |
Cost-effectiveness | High (low dosage, high efficacy) | Expensive | Moderate |
Q & A
Basic Research Questions
Q. How can genome mining be utilized to elucidate the biosynthetic pathways of Tetramycin in Streptomyces strains?
- Methodology : Use bioinformatics tools (e.g., antiSMASH) to identify and annotate the polyketide synthase (PKS) gene clusters in Streptomyces genomes. Compare conserved domains (e.g., hydroxylase P450 enzymes) with known this compound pathways . Validate predictions via knockout experiments and HPLC analysis of intermediates.
Q. What experimental design considerations are critical for isolating this compound from fermentation broths?
- Methodology : Optimize fermentation parameters (e.g., YEME medium, pH 7.0, 28°C) for large-scale production. Employ solvent extraction (ethyl acetate) followed by chromatographic purification (silica gel, reverse-phase HPLC). Confirm yield via UV-Vis spectroscopy (λmax ~304 nm) .
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodology : Combine NMR (¹H, ¹³C) for polyol segment verification, mass spectrometry (HR-ESI-MS) for molecular weight confirmation, and HPLC-DAD for purity assessment (>95%). Cross-reference with published spectral data .
Q. How should researchers optimize culture media to enhance this compound yield in Streptomyces strains?
- Methodology : Perform factorial design experiments to test carbon/nitrogen sources (e.g., glucose vs. glycerol). Monitor secondary metabolite production via LC-MS. Use response surface methodology (RSM) to identify optimal conditions (e.g., 2% glucose, 0.5% yeast extract) .
Q. What methodologies are effective in assessing the baseline sensitivity of plant pathogens to this compound?
- Methodology : Conduct microdilution assays to determine EC50 values. For Erwinia amylovora, use agar dilution methods with this compound concentrations (0.1–100 μg/mL). Compare with control strains to establish sensitivity baselines .
Advanced Research Questions
Q. How can cross-resistance between this compound and other fungicides be systematically evaluated?
- Methodology : Co-screen resistant mutants (e.g., E. amylovora) against this compound and fungicides (e.g., benziothiazolinone). Calculate correlation coefficients (r > 0.75 indicates cross-resistance). Avoid alternating agents in field applications to mitigate resistance risks .
Q. What genetic engineering approaches have been employed to modify this compound biosynthesis for enhanced bioactivity?
- Methodology : Overexpress regulatory genes (e.g., tetR) or engineer P450 monooxygenases to alter hydroxylation patterns. Use heterologous expression in S. lividans for functional analysis. Validate modifications via bioassays against target pathogens .
Q. What experimental frameworks are recommended for comparing in vitro and in vivo efficacy of this compound?
- Methodology : Design dose-response studies in plant models (e.g., apple blossoms infected with E. amylovora). Compare MIC values in vitro with field trial efficacy (e.g., lesion reduction rates). Include negative controls and statistical validation (ANOVA, p < 0.05) .
Q. How can researchers reconcile contradictory data on this compound’s antimicrobial spectrum across experimental models?
- Methodology : Perform meta-analysis of published datasets, stratifying by pathogen type (Gram-positive vs. Gram-negative) or assay conditions. Use sensitivity analysis to identify confounding variables (e.g., pH, temperature) .
Q. What strategies mitigate off-target effects when employing this compound in complex microbial communities?
Properties
CAS No. |
11076-50-9 |
---|---|
Molecular Formula |
C35H53NO13 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(1R,3S,5S,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+/t20-,21-,22+,23+,24+,25+,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
InChI Key |
DVWJFTGEISXVSH-BOZVIDHTSA-N |
SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C/C=C/C(=O)O[C@@H]1C)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetramycin; JA-3789; Tetramycin A; 24-Demethyl-24-ethyltetrin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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